(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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Overview
Description
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral oxazaborolidine compound widely used in asymmetric synthesis. It is known for its role as a catalyst in various enantioselective reactions, particularly in the reduction of ketones. The compound’s unique structure, which includes a boron atom, allows it to facilitate highly selective transformations, making it valuable in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with a boron-containing reagent. One common method includes the use of 2,4,6-tri-o-tolyl-1,3,5,2,4,6-trioxatriborinane in toluene. The reaction is carried out under nitrogen atmosphere with heating to 120°C, followed by cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole primarily undergoes reduction reactions. It is particularly effective in the enantioselective reduction of prochiral ketones to produce chiral alcohols .
Common Reagents and Conditions
The compound is often used in combination with borane (BH3) or other boron-containing reagents. The reactions are typically carried out at ambient temperatures, and the conditions can be adjusted to optimize enantioselectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound are chiral alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its catalytic effects involves the formation of a boron-nitrogen complex. This complex facilitates the transfer of hydride ions to the substrate, leading to the reduction of ketones to alcohols. The chiral environment provided by the oxazaborolidine ensures high enantioselectivity in the product .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2-Methyl-CBS-oxazaborolidine
- (S)-(-)-2-Methyl-CBS-oxazaborolidine
- (S)-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Uniqueness
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its high enantioselectivity and efficiency in catalyzing reductions. Its structure allows for the formation of highly stable boron-nitrogen complexes, which are crucial for its catalytic activity. Compared to similar compounds, it offers superior performance in terms of yield and selectivity in various asymmetric synthesis reactions .
Properties
Molecular Formula |
C17H17BNO |
---|---|
Molecular Weight |
262.1 g/mol |
InChI |
InChI=1S/C17H17BNO/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)16-12-7-13-19(16)18-20-17/h1-6,8-11,16H,7,12-13H2/t16-/m0/s1 |
InChI Key |
XUESTFKOQSLAFA-INIZCTEOSA-N |
Isomeric SMILES |
[B]1N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B]1N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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